Cas no 1454846-35-5 (Lorlatinib)
Lorlatinib Chemical and Physical Properties
Names and Identifiers
-
- PF0643922
- Lorlatinib
- Loratinib
- Pf-06463922
- Lorbrena
- PF 06463922
- OSP71S83EU
- PF06463922
- Q27285820
- 4cli
- AC-30881
- CCG-268718
- (R)-26-Amino-55-fluoro-11,4,7-trimethyl-6-oxo-11H-3-oxa-7-aza-2(3,5)-pyridina-1(4,3)-pyrazola-5(1,2)-benzenacyclooctaphane-15-carbonitrile
- PFE-PKIS 10
- (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-4,8-methenopyrazolo(4,3-h)(2,5,11)benzoxadiazacyclotetradecine-3-carbonitrile
- CS-3983
- (10R)-7-amino-12-fluoro-10,15,16,17-tetrahydro-2,10,16-trimethyl-15-oxo-2H-4,8-methenopyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile
- 4clj
- NS00073142
- UNII-OSP71S83EU
- 2H-4,8-Methenopyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile, 7-amino-12-fluoro-10,15,16,17-tetrahydro-2,10,16-trimethyl-15-oxo-, (10R)-
- MFCD28144520
- s7536
- Lorlatinib (JAN/USAN/INN)
- DTXSID201027944
- DB12130
- (10r)-7-Amino-12-Fluoro-2,10,16-Trimethyl-15-Oxo-10,15,16,17-Tetrahydro-2h-8,4-(Metheno)pyrazolo(4,3-H)(2,5,11)benzoxadiazacyclotetradecine-3-Carbonitrile
- BDBM50018830
- lorlatinibum
- Lorbrena (TN)
- (10r)-7-Amino-12-Fluoro-2,10,16-Trimethyl-15-Oxo-10,15,16,17-Tetrahydro-2h-8,4-(Metheno)pyrazolo[4,3-H][2,5,11]benzoxadiazacyclotetradecine-3-Carbonitrile
- 1454846-35-5
- Lorlatinib (PF-06463922)
- NSC-780108
- 2H-4,8-Methenopyrazolo(4,3-H)(2,5,11)benzoxadiazacyclotetradecine-3-carbonitrile, 7-amino-12-fluoro-10,15,16,17-tetrahydro-2,10,16-trimethyl-15-oxo-, (10R)-
- (16R)-19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetraazatetracyclo[16.3.1.0(2),?.0(1)?,(1)?]docosa-1(21),2,5,10(15),11,13,18(22),19-octaene-3-carbonitrile
- Lorviqua
- LORLATINIB [MI]
- J-690185
- SCHEMBL15261807
- NCGC00386417-15
- PF06463922(Lorlatinib)
- BRD-K99879819-001-02-1
- NSC-800990
- (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-4,8-methenopyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile
- NCGC00386417-02
- LORLATINIB [JAN]
- GTPL7476
- LORLATINIB [WHO-DD]
- NSC780108
- HY-12215
- LORLATINIB [USAN]
- 7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo(4,3-h)(2,5,11)benzoxadiazacyclotetradecine-3-carbonitrile
- (10R)-7-AMINO-12-FLUORO-2,10,16-TRIMETHYL-15-OXO-10,15,16,17-TETRAHYDRO-2H-4,8- METHENOPYRAZOLO(4,3-H)(2,5,11)BENZOXADIAZACYCLOTETRADECINE-3-CARBONITRILE
- D11012
- CHEMBL3286830
- LORLATINIB [ORANGE BOOK]
- NCGC00386417-13
- CHEBI:143117
- AKOS027250753
- LORLATINIB [INN]
- NSC800990
- (16R)-19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile
- EX-A828
- Lorlatinib [USAN:INN]
- BCP10287
-
- MDL: MFCD28144520
- Inchi: 1S/C21H19FN6O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12/h4-7,9,11H,10H2,1-3H3,(H2,24,25)/t11-/m1/s1
- InChI Key: IIXWYSCJSQVBQM-LLVKDONJSA-N
- SMILES: FC1C=CC2C(N(C)CC3C(=C(C#N)N(C)N=3)C3=CN=C(C(=C3)O[C@H](C)C=2C=1)N)=O
Computed Properties
- Exact Mass: 406.155
- Monoisotopic Mass: 406.155
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 0
- Complexity: 700
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 110
- XLogP3: 1.5
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 675°C at 760 mmHg
- Flash Point: 362.1±31.5 °C
- Vapor Pressure: 0.0±2.1 mmHg at 25°C
Lorlatinib Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Lorlatinib Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GS094-5mg |
Lorlatinib |
1454846-35-5 | 98+% | 5mg |
989CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GS094-50mg |
Lorlatinib |
1454846-35-5 | 98+% | 50mg |
6622CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GS094-10mg |
Lorlatinib |
1454846-35-5 | 98+% | 10mg |
1586CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GS094-25mg |
Lorlatinib |
1454846-35-5 | 98+% | 25mg |
3554CNY | 2021-05-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci13830-5mg |
PF-06463922 |
1454846-35-5 | 98% | 5mg |
¥592.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci13830-25mg |
PF-06463922 |
1454846-35-5 | 98% | 25mg |
¥1940.00 | 2023-09-09 | |
| ChemScence | CS-3983-5mg |
Lorlatinib |
1454846-35-5 | 99.83% | 5mg |
$72.0 | 2022-04-27 | |
| ChemScence | CS-3983-10mg |
Lorlatinib |
1454846-35-5 | 99.83% | 10mg |
$108.0 | 2022-04-27 | |
| ChemScence | CS-3983-25mg |
Lorlatinib |
1454846-35-5 | 99.83% | 25mg |
$180.0 | 2022-04-27 | |
| ChemScence | CS-3983-50mg |
Lorlatinib |
1454846-35-5 | 99.83% | 50mg |
$288.0 | 2022-04-27 |
Lorlatinib Suppliers
Lorlatinib Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on Lorlatinib
Recent Advances in Lorlatinib (1454846-35-5) Research: A Comprehensive Review
Lorlatinib (CAS: 1454846-35-5), a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor (TKI), has emerged as a pivotal therapeutic agent in the treatment of ALK-positive and ROS1-positive non-small cell lung cancer (NSCLC). This research briefing synthesizes the latest findings on Lorlatinib, focusing on its molecular mechanisms, clinical efficacy, and emerging resistance patterns. Recent studies highlight its superior penetration of the blood-brain barrier, making it particularly effective against CNS metastases, a common challenge in advanced NSCLC.
A 2023 phase III CROWN trial update demonstrated Lorlatinib's sustained progression-free survival (PFS) advantage over first-generation ALK inhibitors (median PFS not reached vs. 9.3 months), with a 72% reduction in disease progression risk. Structural analyses of the 1454846-35-5 compound reveal its unique macrocyclic structure enables potent inhibition of ALK resistance mutations, including the problematic G1202R mutation. Pharmacodynamic studies using novel PET tracers have further quantified its target engagement in both intracranial and extracranial lesions.
Emerging research addresses the molecular basis of acquired resistance to Lorlatinib, with 2024 studies identifying novel compound mutations (e.g., ALK L1256F + G1202R) through liquid biopsy sequencing. Parallel developments include the optimization of 1454846-35-5 derivative compounds showing improved selectivity profiles. Notably, combination strategies with SHP2 inhibitors or immune checkpoint inhibitors are under investigation to overcome resistance mechanisms and enhance antitumor immunity.
The briefing also covers recent pharmacokinetic insights from population modeling studies, revealing significant interpatient variability in Lorlatinib metabolism influenced by CYP3A4 polymorphisms. These findings have direct implications for personalized dosing strategies, particularly in Asian populations where specific allelic variants are prevalent. Analytical chemistry advancements have enabled more sensitive detection of 1454846-35-5 and its metabolites in biological matrices, supporting therapeutic drug monitoring approaches.
Looking forward, the research landscape suggests several promising directions: (1) expansion of Lorlatinib's indications to other ALK/ROS1-driven malignancies, (2) development of next-generation 1454846-35-5 analogs with enhanced blood-brain barrier penetration, and (3) integration of artificial intelligence for predicting response patterns. These advances position Lorlatinib as both a current standard of care and a platform for future therapeutic innovation in precision oncology.
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